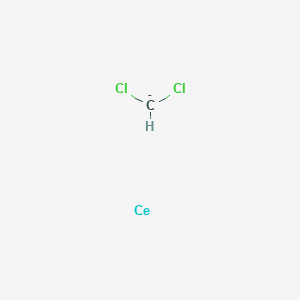
Cerium;dichloromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium;dichloromethane is a compound that combines cerium, a rare earth metal, with dichloromethane, a volatile organic compound. Cerium is known for its catalytic properties and is widely used in various industrial applications. Dichloromethane, also known as methylene chloride, is a solvent commonly used in chemical processes. The combination of these two compounds results in a material with unique properties that can be utilized in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cerium;dichloromethane typically involves the synthesis of cerium oxide (CeO2) followed by its interaction with dichloromethane. One common method is the hydrothermal synthesis of cerium oxide, where cerium salts are reacted with a base under high temperature and pressure conditions to form CeO2 nanoparticles . These nanoparticles can then be dispersed in dichloromethane to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrothermal synthesis of cerium oxide followed by its dispersion in dichloromethane. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as sol-gel and coprecipitation methods can also be employed to enhance the properties of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cerium;dichloromethane undergoes various chemical reactions, including:
Reduction: Cerium can also participate in reduction reactions, where it acts as a reducing agent to facilitate the conversion of other compounds.
Substitution: Dichloromethane can undergo substitution reactions, where one or both of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen and hydrogen peroxide, and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal performance.
Major Products Formed
The major products formed from the oxidation of dichloromethane include carbon dioxide and hydrochloric acid. In reduction reactions, the products depend on the specific reactants involved, but can include various reduced organic compounds .
Applications De Recherche Scientifique
Cerium;dichloromethane has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Explored for its potential use in medical imaging and as a component in drug delivery systems.
Mécanisme D'action
The mechanism by which cerium;dichloromethane exerts its effects involves the catalytic properties of cerium oxide. Cerium oxide can facilitate the transfer of oxygen atoms, enabling the oxidation of various organic compounds. The presence of dichloromethane enhances the solubility and dispersion of cerium oxide, improving its catalytic performance. The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive intermediates that drive the chemical reactions .
Comparaison Avec Des Composés Similaires
Cerium;dichloromethane can be compared with other similar compounds, such as:
Dichloromethane: As a solvent, dichloromethane is widely used in chemical processes, but its combination with cerium oxide provides additional catalytic properties.
Other rare earth metal oxides: Compounds such as lanthanum oxide and praseodymium oxide have similar catalytic properties, but cerium oxide is often preferred due to its higher oxygen storage capacity and redox properties.
Propriétés
Numéro CAS |
94616-84-9 |
|---|---|
Formule moléculaire |
CHCeCl2- |
Poids moléculaire |
224.04 g/mol |
Nom IUPAC |
cerium;dichloromethane |
InChI |
InChI=1S/CHCl2.Ce/c2-1-3;/h1H;/q-1; |
Clé InChI |
MRSYCAJRDBGIPB-UHFFFAOYSA-N |
SMILES canonique |
[CH-](Cl)Cl.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)
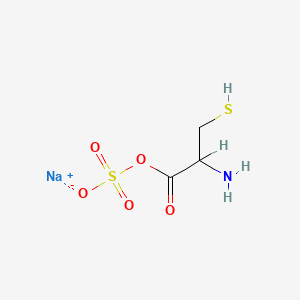
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
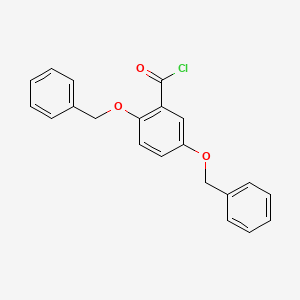
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
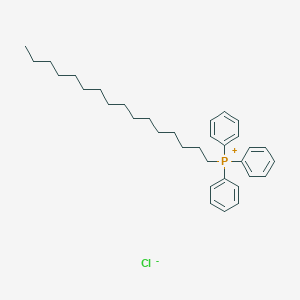
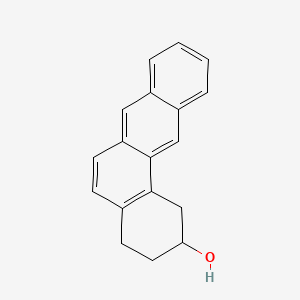
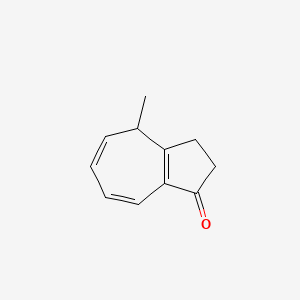
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
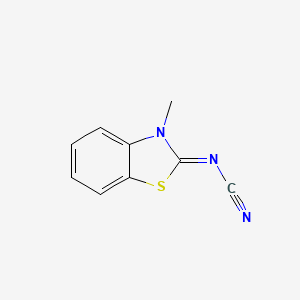
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)

